3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine
Overview
Description
The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The chloromethyl group attached to the oxadiazole ring suggests that it may be used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a 1,2,4-oxadiazole ring with a chloromethyl group attached at the 3-position and a 5-methylpyridine group attached at the 5-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group could potentially increase its reactivity .Scientific Research Applications
Therapeutic Applications
1,3,4-Oxadiazole derivatives exhibit a wide array of bioactivities, making them subjects of extensive research for therapeutic applications. These compounds are known for their binding efficiency with various enzymes and receptors in biological systems, eliciting anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, among others. Their structural feature allows for effective interactions through numerous weak bonds, contributing to their therapeutic potential. Research highlights the development of 1,3,4-oxadiazole-based compounds for the treatment of diverse ailments, demonstrating their significant value in medicinal chemistry (Verma et al., 2019).
Pharmacological Significance
The pharmacological significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives extends beyond traditional therapeutic areas. These compounds are studied for their hydrogen bond interactions with biomacromolecules, enhancing their pharmacokinetic properties and pharmacological activity. Recent research underscores the diverse biological activities of oxadiazole derivatives, including their role in treating diabetes, cancer, and microbial infections. This highlights the ongoing innovation in the synthesis and application of oxadiazole derivatives in pharmacology (Wang et al., 2022).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds are also pivotal in the development of chemosensors, particularly for metal-ion detection. The synthetic strategies for these derivatives enable the creation of molecules with high photoluminescent quantum yield and excellent thermal and chemical stability. These properties are leveraged in designing sensors for metal ions, utilizing 1,3,4-oxadiazoles as starting points for creating fluorescent frameworks with potential coordination sites. This application underscores the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceuticals, extending to material science and analytical chemistry (Sharma et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-5-(5-methylpyridin-3-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-7(5-11-4-6)9-12-8(3-10)13-14-9/h2,4-5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXFIZHCCUCXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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